A Technical Guide to (S)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride: Synthesis, Characterization, and Application
A Technical Guide to (S)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride: Synthesis, Characterization, and Application
This guide provides an in-depth technical overview of (S)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride (CAS No. 132883-43-3), a critical chiral building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document elucidates the compound's structural features, synthesis, analytical validation, and its strategic role in pharmaceutical research and development.
Introduction: The Strategic Importance of Fluorinated Pyrrolidine Scaffolds
The pyrrolidine ring is a ubiquitous scaffold in biologically active molecules, prized for its three-dimensional structure and its ability to engage with biological targets.[1] The introduction of fluorine-containing substituents, such as the trifluoroacetamido group, can profoundly enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and lipophilicity.[2] (S)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride serves as a key chiral intermediate, providing the dual advantages of a stereochemically defined pyrrolidine core and the unique electronic properties of the trifluoroacetyl group. Its application is particularly prominent in the synthesis of novel therapeutics for a range of diseases, including neurological disorders.[3]
Physicochemical Properties & Structural Elucidation
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of (S)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride are summarized below.
| Property | Value | Reference |
| CAS Number | 132883-43-3 | [3] |
| Molecular Formula | C₆H₉F₃N₂O·HCl | [3][] |
| Molecular Weight | 218.6 g/mol | [3][] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 232 - 236 °C | [3] |
| Optical Rotation | [α]²⁰/D = -29° to -25° (c=1 in H₂O) | [3] |
| Purity | ≥ 98% | [3] |
The hydrochloride salt form enhances the compound's stability and water solubility, which is advantageous for handling and formulation in laboratory settings.[5]
Synthesis and Mechanistic Considerations
The synthesis of (S)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride is a multi-step process that demands precise stereochemical control. The general pathway involves the protection of a chiral precursor, (S)-3-aminopyrrolidine, followed by formation of the hydrochloride salt.
Rationale for the Trifluoroacetyl Protecting Group
The trifluoroacetyl group is an excellent choice for protecting the amine functionality of the pyrrolidine ring. Its key advantages include:
-
Stability: It is stable under a wide range of reaction conditions.[6][7]
-
Mild Cleavage: It can be readily removed under mild basic conditions, ensuring orthogonality with other common protecting groups like Boc and Cbz.[6][8]
-
Enhanced Reactivity: The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the parent molecule in subsequent synthetic steps.[2][3]
Synthetic Workflow
The synthesis originates from a readily available chiral starting material, such as L-aspartic acid or trans-4-hydroxy-L-proline, to establish the desired (S)-stereochemistry at the C3 position of the pyrrolidine ring.[9][10] The key transformation is the N-acylation of the chiral 3-aminopyrrolidine intermediate.
Caption: Generalized synthetic workflow for the target compound.
Detailed Experimental Protocol (Illustrative)
This protocol is illustrative. Researchers should consult primary literature and perform appropriate safety assessments before conducting any experiment.
-
Dissolution: Dissolve (S)-3-Aminopyrrolidine dihydrochloride in a suitable solvent (e.g., dichloromethane) and add a non-nucleophilic base (e.g., triethylamine) at 0 °C to neutralize the hydrochloride and liberate the free amine.
-
Acylation: Add Trifluoroacetic Anhydride (TFAA) dropwise to the stirred solution at 0 °C. The causality here is critical: slow addition prevents an exothermic runaway reaction. The highly electrophilic carbonyl carbons of TFAA are readily attacked by the nucleophilic amine.[2]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.
-
Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification (Free Base): The resulting crude free base can be purified by column chromatography on silica gel if necessary.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). Add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Isolation: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white crystalline solid.
Analytical Characterization and Quality Control
Rigorous analytical testing is required to confirm the structure, purity, and stereochemical integrity of the final compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the pyrrolidine ring protons and the N-H proton of the amide.
-
¹³C NMR: Will confirm the presence of the carbonyl carbon and the trifluoromethyl carbon, in addition to the pyrrolidine carbons.
-
¹⁹F NMR: A single, sharp signal will be observed, characteristic of the -CF₃ group. Through-space couplings between the fluorine atoms and nearby protons can sometimes be observed, providing valuable conformational information.[11]
-
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the free base, confirming the molecular weight.
-
Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II).
Quality Control Workflow
A robust QC process ensures that each batch meets the required specifications for use in drug development.
Caption: Standard quality control workflow for compound validation.
Applications in Medicinal Chemistry
(S)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its primary use is in the synthesis of more complex molecules where the 3-aminopyrrolidine moiety is a key pharmacophore. For example, derivatives of 3-aminopyrrolidine have been extensively investigated as antagonists for chemokine receptors like CCR2, which are implicated in inflammatory diseases.[12][13]
The typical synthetic strategy involves:
-
Using the title compound as the source of the chiral pyrrolidine core.
-
Performing subsequent reactions, which may include the deprotection of the trifluoroacetyl group to reveal the free amine.
-
Functionalizing the newly liberated amine to build the final target molecule.
This building block approach accelerates drug discovery by providing a reliable, well-characterized, and stereochemically pure starting point for library synthesis and lead optimization.
Handling, Storage, and Safety
-
Storage: The compound should be stored at room temperature in a tightly sealed container, protected from moisture, as it can be hygroscopic.[14] Storing under an inert gas atmosphere is recommended for long-term stability.[14]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a fume hood.
-
Safety: Refer to the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety, handling, and disposal information.
References
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Bellamy, A. J., MacCuish, A., Golding, P. et al. The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. Propellants, Explosives, Pyrotechnics. [Online] Available at: [Link]
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Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. Journal of Organic Chemistry, 68(24), 9416-9422. [Online] Available at: [Link]
-
ResearchGate. The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. ResearchGate. [Online] Available at: [Link]
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PubMed. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-102. [Online] Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Trifluoroacetylation: A Key Strategy in Modern Organic Synthesis. Pharmaffiliates. [Online] Available at: [Link]
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Organic Chemistry Portal. Trifluoroacetamides. Organic Chemistry Portal. [Online] Available at: [Link]
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ResearchGate. Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. ResearchGate. [Online] Available at: [Link]
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PubChem. 3-(trifluoroacetamido)pyrrolidine hydrochloride. PubChem. [Online] Available at: [Link]
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ResearchGate. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists | Request PDF. ResearchGate. [Online] Available at: [Link]
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Online] Available at: [Link]
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AHH Chemical. 3-(TRIFLUOROACETAMIDO)PYRROLIDINE HYDROCHLORIDE. AHH Chemical. [Online] Available at: [Link]
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MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Online] Available at: [Link]
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NIH. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. National Institutes of Health. [Online] Available at: [Link]
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